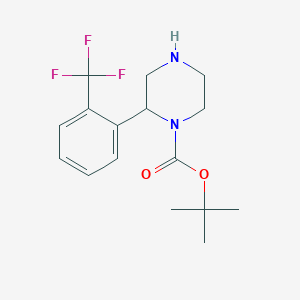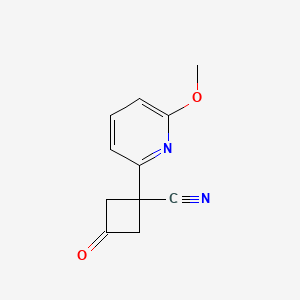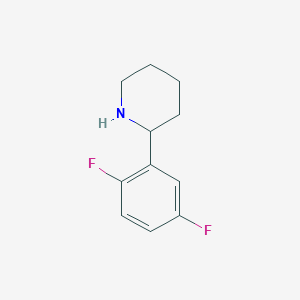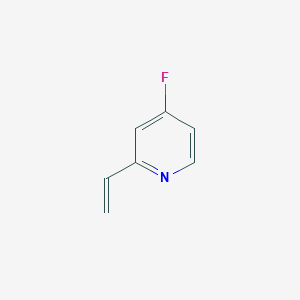
2,2-Difluorocyclohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocyclohexane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with chlorosulfonic acid to yield the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonyl Fluorides: Formed from reduction or oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting enzymes or receptors.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluorocyclohexane-1-sulfonyl fluoride
- Cyclohexane-1-sulfonyl chloride
- 2,2-Difluorocyclohexane-1-sulfonic acid
Uniqueness
2,2-Difluorocyclohexane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group. This combination imparts distinct reactivity and stability compared to other sulfonyl chlorides or fluorinated compounds. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and material science applications.
Eigenschaften
Molekularformel |
C6H9ClF2O2S |
|---|---|
Molekulargewicht |
218.65 g/mol |
IUPAC-Name |
2,2-difluorocyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-3-1-2-4-6(5,8)9/h5H,1-4H2 |
InChI-Schlüssel |
QFAAPYGYOXQYDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)S(=O)(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
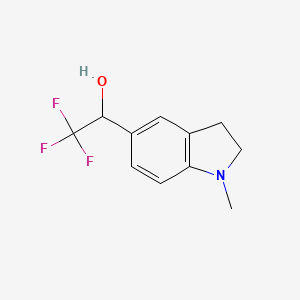
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)

![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)
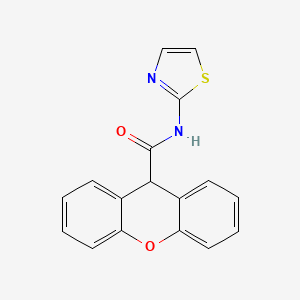


![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
